2-((6-Chloropyrimidin-4-yl)methyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6-Chloropyrimidin-4-yl)methyl)isoindoline-1,3-dione is a heterocyclic compound that features an isoindoline-1,3-dione core structure with a 6-chloropyrimidin-4-yl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Chloropyrimidin-4-yl)methyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This reaction can be catalyzed by transition metals or organocatalysts to improve efficiency and selectivity . The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process . Additionally, green chemistry principles are increasingly being applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((6-Chloropyrimidin-4-yl)methyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or dimethyl sulfoxide .
Major Products
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted isoindoline-1,3-dione compounds .
Scientific Research Applications
2-((6-Chloropyrimidin-4-yl)methyl)isoindoline-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-((6-Chloropyrimidin-4-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as the dopamine receptor D2 . This interaction can modulate receptor activity and influence neurotransmitter signaling pathways . Additionally, the compound’s ability to inhibit β-amyloid protein aggregation suggests its potential in treating Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione: Shares the isoindoline-1,3-dione core but lacks the chloropyrimidine substituent.
Thalidomide: Contains a similar isoindoline-1,3-dione structure and is used in medicinal chemistry.
Pomalidomide: Another derivative with therapeutic applications, particularly in cancer treatment.
Uniqueness
2-((6-Chloropyrimidin-4-yl)methyl)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity . This uniqueness makes it a valuable compound for developing new therapeutic agents and studying biochemical pathways .
Properties
Molecular Formula |
C13H8ClN3O2 |
---|---|
Molecular Weight |
273.67 g/mol |
IUPAC Name |
2-[(6-chloropyrimidin-4-yl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C13H8ClN3O2/c14-11-5-8(15-7-16-11)6-17-12(18)9-3-1-2-4-10(9)13(17)19/h1-5,7H,6H2 |
InChI Key |
MYYJRJUDJOVMPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=NC=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.